

Solubility of Calcium Formate in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: *Formic acid calcium salt*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of calcium formate in various organic solvents. The information is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where the dissolution of calcium formate in non-aqueous media is critical. This document presents available quantitative data, details experimental protocols for solubility determination, and provides a visual representation of the experimental workflow.

Core Data Presentation: Solubility of Calcium Formate

The solubility of calcium formate in organic solvents is generally low, reflecting its nature as a salt. The available quantitative data from various sources has been compiled and is presented in the table below for easy comparison. It is important to note that data for a wide range of pure organic solvents is limited in publicly available literature.

Organic Solvent	Temperature (°C)	Solubility (g/100 g of solvent)
Methanol	15	0.27[1][2]
66	0.23[2][3]	
Ethanol	Room Temperature	~1.0[4]
Not Specified	Insoluble[2]	
Acetone	Not Specified	Insoluble[2]
Isopropyl Alcohol	Not Specified	0.27 (g/80 g of solvent)[3]

Note on Data Discrepancies: There is a noted contradiction in the available data for ethanol, with some sources stating it is insoluble while another provides a specific, albeit low, solubility value at room temperature.[1][2][4] This highlights the importance of empirical determination of solubility for specific applications.

Experimental Protocol: Determination of Calcium Formate Solubility

The following is a detailed methodology for the experimental determination of the solubility of calcium formate in an organic solvent, based on the widely used static equilibrium method.[5][6]

Objective: To determine the equilibrium solubility of calcium formate in a specific organic solvent at a given temperature.

Materials:

- Calcium Formate (anhydrous, high purity)
- Selected Organic Solvent (analytical grade)
- Thermostatically controlled shaker or magnetic stirrer with heating/cooling capabilities
- Calibrated thermometer or temperature probe

- Syringe filters (chemically compatible with the solvent)
- Volumetric flasks and pipettes
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system, Ion Chromatograph, or titration equipment

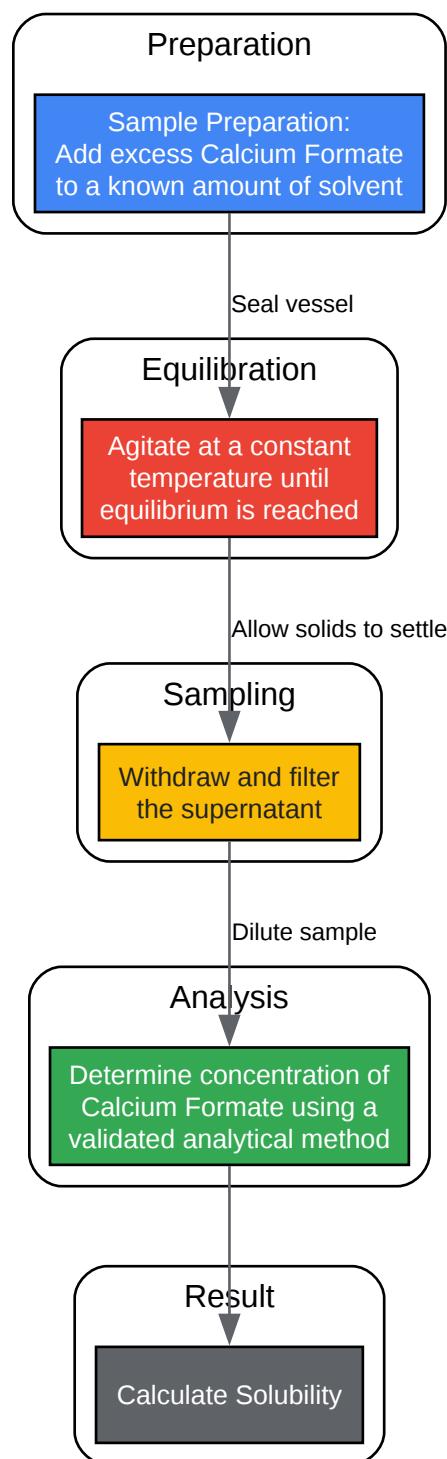
Procedure:

- Sample Preparation:
 - Accurately weigh an excess amount of anhydrous calcium formate and add it to a sealed, temperature-controlled vessel containing a known volume or mass of the organic solvent. The use of excess solid is crucial to ensure that the solution reaches saturation.
 - For hygroscopic solvents or to prevent atmospheric moisture contamination, it is recommended to handle the materials in an inert atmosphere, such as a glovebox.[\[7\]](#)[\[8\]](#)
- Equilibration:
 - Seal the vessel to prevent solvent evaporation.
 - Place the vessel in a thermostatically controlled shaker or on a stirrer with a constant temperature bath set to the desired experimental temperature.
 - Agitate the mixture for a sufficient period to ensure that equilibrium is reached between the dissolved and undissolved calcium formate. The equilibration time should be determined empirically by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration of dissolved calcium formate in the supernatant remains constant.[\[7\]](#)[\[8\]](#)
- Sample Withdrawal and Filtration:
 - Once equilibrium is established, cease agitation and allow the excess solid to settle.
 - Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.

- Immediately filter the withdrawn sample through a chemically compatible syringe filter to remove all undissolved solids.
- Concentration Analysis:
 - Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
 - Determine the concentration of calcium formate in the diluted solution using a validated analytical method. Suitable methods include:
 - High-Performance Liquid Chromatography (HPLC): For the quantification of the formate ion.[7][8]
 - Ion Chromatography: To separate and quantify the calcium and/or formate ions.[9]
 - Acid-Base Titration: Titrating the formate ion with a standardized acid solution.[9]
 - Gravimetric Analysis: Evaporating the solvent from a known volume of the filtered solution and weighing the remaining calcium formate residue.
- Calculation of Solubility:
 - From the determined concentration of the diluted solution, calculate the concentration of calcium formate in the original saturated solution, taking into account the dilution factor.
 - Express the solubility in the desired units, such as grams of calcium formate per 100 g of solvent.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of calcium formate can be visualized as follows:



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Caption: Workflow for the determination of calcium formate solubility.

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